
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a synthetic compound that belongs to the class of piperidine derivatives. MPBP has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
作用机制
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a dopamine transporter inhibitor by blocking the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and activation of reward pathways in the brain.
Biochemical and Physiological Effects
The increased dopamine signaling caused by 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can result in a range of biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and changes in body temperature. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been found to have anxiogenic effects, which may be related to its effects on the dopamine system.
实验室实验的优点和局限性
One advantage of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency as a dopamine transporter inhibitor. This allows for the study of the effects of dopamine signaling on behavior and cognition. However, one limitation of using 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for abuse, which may limit its use in certain research settings.
未来方向
There are several future directions for research involving 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the role of dopamine signaling in addiction and substance abuse. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine may be useful in studying the effects of dopamine transporter inhibitors on drug-seeking behavior. Another area of interest is the potential therapeutic applications of dopamine transporter inhibitors, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
In conclusion, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine is a synthetic compound that has been used in scientific research to study its effect on the central nervous system. It acts as a potent dopamine transporter inhibitor and has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has a range of biochemical and physiological effects, including increased locomotor activity and changes in body temperature. While there are limitations to its use, 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has several potential future directions for research, including its role in addiction and substance abuse, and its therapeutic applications.
合成方法
The synthesis of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 2-methylbenzyl chloride with 1-pyrrolidine in the presence of sodium hydride. The resulting intermediate is then reacted with piperidine to produce 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine. The purity of 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has been used in scientific research to study its effect on the central nervous system. It has been found to act as a potent dopamine transporter inhibitor, and as such, has been used to study the role of dopamine in reward pathways and addiction. 1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine transporter inhibitors on cognition and memory.
属性
产品名称 |
1-(2-Methylbenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19/h2-3,6-7,17H,4-5,8-14H2,1H3 |
InChI 键 |
LFPGJWLDVBLIHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
规范 SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



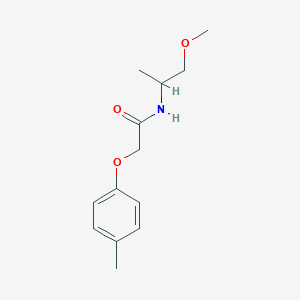
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
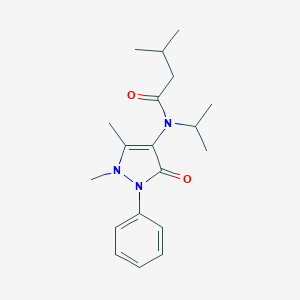
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
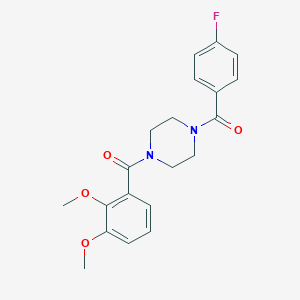

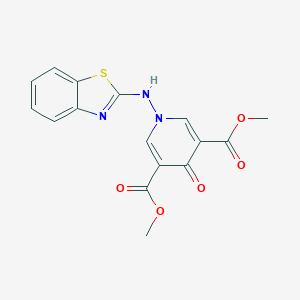
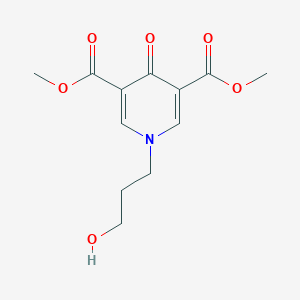
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)
